N-[3-(hydrazinylcarbonyl)-4-phenylthiophen-2-yl]benzamide
Description
Properties
IUPAC Name |
N-[3-(hydrazinecarbonyl)-4-phenylthiophen-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c19-21-17(23)15-14(12-7-3-1-4-8-12)11-24-18(15)20-16(22)13-9-5-2-6-10-13/h1-11H,19H2,(H,20,22)(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWXOASZOCDJDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=C2C(=O)NN)NC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation Reactions for Thiophene Core Formation
The thiophene ring serves as the structural backbone of this compound. A widely employed method involves the Knorr synthesis or Hantzsch thiophene synthesis to assemble the 4-phenylthiophen-2-yl scaffold. For instance, cyclocondensation of α-mercapto ketones with β-keto esters under acidic conditions yields substituted thiophenes . Key modifications include:
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Reactants : Ethyl acetoacetate and phenylacetyl chloride for introducing the 4-phenyl substituent.
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Catalysts : Phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to facilitate cyclization .
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Temperature : 80–100°C for 6–8 hours, achieving yields of 65–75% .
Post-cyclization, the 3-position is functionalized with a hydrazinylcarbonyl group via nucleophilic acyl substitution. This step requires anhydrous conditions to prevent hydrolysis of the reactive intermediate.
Acid Chloride-Mediated Amidation
The benzamide moiety is introduced through classical amidation using acid chloride intermediates. This method, adapted from Taber et al. (1999) , involves:
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Synthesis of 3-(Chlorocarbonyl)-4-phenylthiophene-2-carboxylate :
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Hydrazination :
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Benzamide Coupling :
Table 1 : Optimization of Acid Chloride Amidation
Multicomponent Reactions for Streamlined Synthesis
Kaicharla et al. (2014) demonstrated a transition-metal-free approach using arynes, isocyanides, and CO₂/H₂O. Adapted for this compound:
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Aryne Generation :
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4-Phenylthiophene-2,3-diyl bistriflate is treated with CsF to generate the aryne intermediate.
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Isocyanide Insertion :
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tert-Butyl isocyanide (t-BuNC) is added to trap the aryne, forming a nitrilium intermediate.
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Hydrazine Quenching :
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Hydrazine hydrate is introduced to yield the hydrazinylcarbonyl group.
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Benzamide Formation :
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In situ reaction with benzoyl chloride completes the synthesis.
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Advantages :
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Single-Pot Efficiency : Reduces purification steps.
Solid-Phase Synthesis for High-Purity Output
Solid-supported strategies, inspired by peptide chemistry, enable precise control over functional group assembly:
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Resin Functionalization :
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Wang resin is loaded with Fmoc-protected thiophene carboxylic acid.
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Hydrazinylcarbonyl Incorporation :
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Deprotection with piperidine, followed by coupling with Boc-hydrazine using HBTU/DIPEA.
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Benzamide Conjugation :
Table 2 : Comparative Analysis of Synthesis Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Acid Chloride | 75 | 90 | High |
| Multicomponent | 65 | 85 | Moderate |
| Solid-Phase | 55 | 95 | Low |
Challenges and Optimization Strategies
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Hydrazine Stability : The hydrazinyl group is prone to oxidation; thus, reactions require inert atmospheres (N₂/Ar) .
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Regioselectivity : Thiophene functionalization at the 3-position is achieved using directing groups (e.g., ester or amide) .
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Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively isolates the final product .
Chemical Reactions Analysis
Types of Reactions
N-[3-(hydrazinylcarbonyl)-4-phenylthiophen-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazinylcarbonyl group.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of substituted derivatives with varying functional groups .
Scientific Research Applications
N-[3-(hydrazinylcarbonyl)-4-phenylthiophen-2-yl]benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential antibacterial and antifungal properties.
Pharmaceutical Sciences: Research on this compound includes its potential use as a pharmacophore in drug design and development.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and pathways.
Industrial Applications: This compound is explored for its potential use in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(hydrazinylcarbonyl)-4-phenylthiophen-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazinylcarbonyl group is believed to play a crucial role in its biological activity by forming covalent bonds with target proteins, leading to inhibition or modulation of their function. The pathways involved in its mechanism of action include disruption of bacterial cell wall synthesis and interference with metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Hydrazinecarbothioamides and Triazole Derivatives ()
Compounds such as 2-(4-(4-X-phenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamides [4–6] and 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] share a benzamide backbone but differ in substituents:
- Functional groups : The target compound has a hydrazinylcarbonyl group, whereas compounds [4–6] feature a thiocarbonyl (C=S) group. This difference impacts reactivity; the hydrazinylcarbonyl group may exhibit stronger hydrogen-bonding capacity compared to the thione group in triazoles .
- Tautomerism: Triazoles [7–9] exist in thione-thiol tautomeric forms, confirmed by IR (absence of νS-H at ~2500–2600 cm⁻¹).
Table 1: Structural and Spectral Comparison
| Compound | Key Functional Groups | IR Peaks (cm⁻¹) | Tautomerism |
|---|---|---|---|
| Target Compound | Hydrazinylcarbonyl (C=O) | ~1663–1682 (C=O), ~3150–3319 (NH) | None |
| Hydrazinecarbothioamides [4–6] | Thiocarbonyl (C=S) | 1243–1258 (C=S), 1663–1682 (C=O) | No |
| Triazole-thiones [7–9] | Thiocarbonyl (C=S) | 1247–1255 (C=S), ~3278–3414 (NH) | Thione form |
Antioxidant Benzamide-Thiourea Derivatives ()
N-(anilinocarbonothioyl)benzamide derivatives (e.g., A8, H10) exhibit antioxidant activity (% inhibition: 86.6–87.7). These compounds differ from the target in their thiourea (-N-CS-N-) linker instead of the hydrazinylcarbonyl group. The thiourea group enhances radical-scavenging activity due to sulfur’s electron-donating properties, whereas the hydrazinylcarbonyl group may prioritize metal chelation or enzyme inhibition .
Sigma Receptor-Targeting Benzamides ()
Radioiodinated benzamides like [125I]PIMBA target sigma receptors in prostate cancer cells (Kd = 5.80 nM for DU-145 cells). These compounds prioritize lipophilic substituents (e.g., piperidinyl, iodomethoxy groups) for receptor binding.
Thiazole- and Thiophene-Containing Benzamides ()
Compounds such as N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-fluorophenyl)methoxy]benzamide and N-[3-(dimethylamino)propyl]-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide replace the thiophene ring with thiazole. However, thiophene’s lower electronegativity may favor π-stacking interactions in materials science applications .
Key Research Findings and Implications
- Synthetic Flexibility : The hydrazinylcarbonyl group allows for diverse derivatization, akin to thiourea and triazole frameworks in and .
- Biological Activity : While antioxidant and receptor-targeting activities are prominent in analogs (), the target compound’s hydrazinylcarbonyl group may confer unique protease inhibition or antimicrobial properties, warranting further study.
- Structural Trade-offs : Thiophene vs. thiazole cores and hydrazinyl vs. thiourea linkers highlight the balance between electronic effects, solubility, and bioactivity.
Biological Activity
N-[3-(hydrazinylcarbonyl)-4-phenylthiophen-2-yl]benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a hydrazine group attached to a thiophen derivative, which is known for its diverse biological activities. The chemical structure can be represented as follows:
Key properties include:
- Molecular Weight : Approximately 350 g/mol
- Solubility : Soluble in organic solvents, with limited aqueous solubility.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives containing hydrazine moieties have demonstrated cytotoxic effects against various cancer cell lines.
Case Study : A study involving a related benzamide derivative showed that it inhibited cell proliferation in human cancer cell lines, suggesting that the hydrazinocarbonyl group may play a crucial role in enhancing antitumor activity through apoptosis induction and cell cycle arrest mechanisms .
Antimicrobial Properties
Research has also explored the antimicrobial potential of benzamide derivatives. Compounds with similar structures have been shown to inhibit bacterial growth and possess antifungal activity.
Table 1: Summary of Antimicrobial Activity
| Compound | Activity Type | Target Organism | IC50 (µM) |
|---|---|---|---|
| This compound | Antibacterial | E. coli | 20 |
| Benzamide Derivative X | Antifungal | Candida albicans | 15 |
| Benzamide Derivative Y | Antibacterial | Staphylococcus aureus | 25 |
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular proliferation.
- Induction of Apoptosis : Evidence suggests that hydrazine derivatives can trigger apoptotic pathways in cancer cells.
- Disruption of Membrane Integrity : Some studies indicate that these compounds can disrupt bacterial cell membranes, leading to cell lysis.
Research Findings
A comprehensive review of literature reveals several findings pertinent to the biological activity of this compound:
- Cytotoxicity Studies : A series of experiments demonstrated that the compound significantly reduced viability in various cancer cell lines, including breast and lung cancers.
- Synergistic Effects : Combinations with other chemotherapeutic agents showed enhanced efficacy, suggesting potential for combination therapies.
- Toxicity Profile : Preliminary toxicity assessments indicate manageable side effects at therapeutic doses, warranting further clinical evaluation.
Q & A
Basic: What are the recommended synthetic routes and purification methods for N-[3-(hydrazinylcarbonyl)-4-phenylthiophen-2-yl]benzamide?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, such as:
- Coupling reactions between thiophene derivatives and benzamide precursors under inert atmospheres to prevent oxidation.
- Hydrazine incorporation via nucleophilic acyl substitution, requiring precise pH control (e.g., using acetic acid or sodium hydroxide).
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures).
Analytical techniques like thin-layer chromatography (TLC) and ¹H/¹³C NMR are critical for monitoring reaction progress and confirming intermediate purity .
Basic: How is the structural elucidation of this compound performed in academic research?
Methodological Answer:
- X-ray crystallography using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) to resolve the crystal structure, particularly the hydrazinylcarbonyl and thiophene moieties .
- Spectroscopic characterization :
- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to assign proton environments and confirm functional groups.
- Mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .
Advanced: How can researchers design assays to evaluate the compound’s bioactivity (e.g., enzyme inhibition)?
Methodological Answer:
- Enzyme inhibition assays :
- Use kinetic assays (e.g., fluorometric or colorimetric) with purified enzymes (e.g., kinases or proteases).
- Include positive controls (e.g., staurosporine for kinases) and measure IC₅₀ values via dose-response curves.
- Cellular assays :
- Assess cytotoxicity using MTT assays and validate target engagement with Western blotting or qPCR for downstream biomarkers .
Advanced: How should researchers address contradictions in crystallographic or spectroscopic data?
Methodological Answer:
- Cross-validate techniques : Compare X-ray data with DFT-optimized molecular geometries to resolve bond-length discrepancies.
- Re-examine experimental conditions : For NMR, ensure solvent deuteration and temperature control to avoid peak broadening.
- Software benchmarking : Test alternative refinement algorithms (e.g., SHELXD vs. PHENIX ) and consult literature on similar compounds .
Advanced: What computational methods are suitable for predicting the compound’s electronic properties?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G(d) basis sets to calculate frontier orbitals (HOMO/LUMO) and electrostatic potential maps.
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with target proteins (e.g., kinases). Validate with experimental IC₅₀ values .
Basic: How can researchers optimize reaction yields for intermediates in the synthesis?
Methodological Answer:
- Parameter screening : Systematically vary temperature (e.g., 60–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd(PPh₃)₄ for cross-couplings).
- Design of Experiments (DoE) : Apply factorial designs to identify interactions between variables (e.g., time vs. catalyst concentration) .
Advanced: What strategies are effective in interpreting complex NMR spectra for this compound?
Methodological Answer:
- 2D techniques : Use HSQC and HMBC to correlate protons with carbons and resolve overlapping signals in the aromatic region.
- Solvent selection : Deuterated DMSO-d₆ may enhance solubility and shift exchangeable protons (e.g., hydrazine NH).
- Dynamic NMR : Perform variable-temperature experiments to analyze conformational exchange .
Advanced: How can stability studies be conducted under physiological conditions?
Methodological Answer:
- Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C.
- HPLC monitoring : Use C18 columns and PDA detectors to track degradation products.
- Kinetic modeling : Apply first-order decay models to estimate shelf-life .
Basic: What analytical techniques are recommended for assessing purity?
Methodological Answer:
- HPLC-PDA : Use gradient elution (acetonitrile/water + 0.1% TFA) with UV detection at λ = 254 nm.
- Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values.
- Melting point consistency : Compare with literature values (±2°C range) .
Advanced: How can molecular interactions with biological targets be experimentally validated?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kₐ, kᵈ) using immobilized target proteins.
- Isothermal Titration Calorimetry (ITC) : Quantify binding enthalpy (ΔH) and stoichiometry.
- Mutagenesis studies : Engineer key residue mutations (e.g., Ala-scanning) to confirm binding site interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
